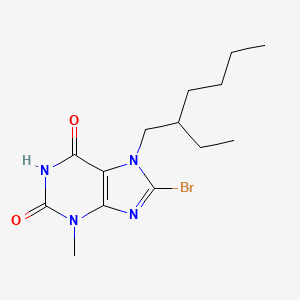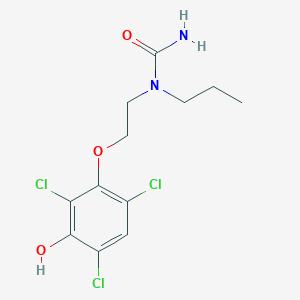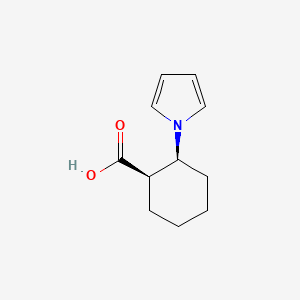
tert-butyl (((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (((2r,3R,4s,5S)-4-(hydroxymethyl)cuban-1-yl)methyl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Intermediate Applications
- The synthesis of related carbamate compounds, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is significant in creating biologically active compounds like omisertinib (AZD9291), showcasing the utility of carbamate derivatives in pharmaceutical synthesis (Bingbing Zhao et al., 2017).
- The compound has been identified as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, indicating its role in nucleoside analog development (M. Ober et al., 2004).
Structural Insights and Reactivity
- Studies have explored the isomorphous crystal structures of derivatives such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, revealing insights into hydrogen and halogen bonding involving carbonyl groups, which is critical for understanding the reactivity and interaction of such compounds (P. Baillargeon et al., 2017).
- The crystal packing and hydrogen bond analysis of two carbamate derivatives, tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, offer valuable insights into the molecular assembly and potential applications of similar tert-butyl carbamate compounds (U. Das et al., 2016).
properties
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)cuban-1-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-13(2,3)19-12(18)16-4-14-6-9-7(14)11-8(14)10(6)15(9,11)5-17/h6-11,17H,4-5H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATWXUKLJBYHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12C3C4C1C5C2C3C45CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2957562.png)
![N-[2-(3-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B2957563.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2957564.png)
![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2957567.png)
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2957572.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-4-methyl-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2957576.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2957580.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide](/img/structure/B2957581.png)
![6-Phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2957582.png)
![Methyl 2-{4-[(2-furylcarbonyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2957583.png)